1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl-
Description
1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl groups at the N1, N4, and C3 positions. Its structure is characterized by a partially saturated triazole ring (4,5-dihydro), which reduces aromaticity and enhances conformational flexibility compared to fully aromatic triazoles.
The compound’s IUPAC name, as per Chemical Nomenclature and Structure guidelines, reflects its cationic and anionic centers: N,1,4-triphenyl-1H-1,2,4-triazol-4-ium-3-aminide (PIN). This nomenclature underscores its zwitterionic nature, a feature critical to its stability and intermolecular interactions .
Properties
CAS No. |
63549-51-9 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,1,4-triphenyl-1,2,4-triazolidin-3-imine |
InChI |
InChI=1S/C20H18N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-15H,16H2,(H,21,22) |
InChI Key |
PZJZKXQHZCCGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=NC2=CC=CC=C2)NN1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Traditional Multistep Synthetic Pathway
Historically, 1,2,4-triazolium salts and related triazole derivatives, including triphenyl-substituted compounds, have been prepared through multistep syntheses where the formation of the triazole ring is the final step. This often involves:
- Condensation of hydrazine derivatives with formyl or acyl precursors to form hydrazones or azines.
- Cyclization under reflux conditions to generate the triazole ring.
- Subsequent functionalization or quaternization to install aryl or phenyl groups.
This approach typically suffers from low yields in the ring formation step and requires harsh conditions.
Two-Step Synthesis via Copper-Catalyzed Arylation
A more efficient and modern method involves a two-step process:
Formation of 4-substituted 1,2,4-triazole : Starting from primary amines or aniline derivatives, reaction with N,N-dimethylformylamide azine under reflux (around 150 °C) yields 4-substituted 1,2,4-triazoles. This step can be performed under inert atmosphere with or without acid catalysis (e.g., para-toluenesulfonic acid) and involves basification and extraction for purification.
Copper-catalyzed arylation : The 4-substituted triazole undergoes copper-catalyzed quaternization using diaryliodonium salts in acetonitrile under mild conditions. This step installs the aryl (phenyl) groups at the nitrogen atoms, yielding the desired triazolium salts with high yields (>99%) and excellent functional group tolerance.
- Mild reaction conditions (room temperature to moderate heating).
- Tolerance to water and oxygen.
- Short reaction times and clean product formation.
- Applicability to various aryl substituents, including heterocycles and sulfides.
General Procedure Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1a | N,N-dimethylformylamide azine (1.5 equiv), reflux at 150 °C for 16 h under inert atmosphere | Formation of 4-substituted 1,2,4-triazole (crude) |
| Workup | Basification with 1 M NaOH, extraction with dichloromethane, drying, filtration | Isolation of crude triazole |
| Purification | Column chromatography or precipitation with hexanes/diethyl ether | Pure 4-substituted triazole |
| 2b | Copper catalyst, diaryliodonium salts in acetonitrile, room temperature | Arylation to form triazolium salt |
| Purification | Recrystallization or chromatography (DCM/acetone) | Pure triazolium salt product |
This methodology has been successfully applied to prepare various 1,2,4-triazolium salts, including triphenyl-substituted derivatives closely related to the target compound.
Cyclization Using Hydrazones and Acyl Chlorides
Another reported approach involves the cyclization of hydrazone derivatives with acyl chlorides to form 4,5-dihydro-1H-1,2,4-triazol-5-ones, which can be further functionalized to yield substituted triazoles.
- Heating 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with phenylacetyl chloride in n-butyl acetate for several hours results in acylated triazole derivatives.
- The products can be purified by recrystallization.
While this method is more common for 4-acylamino-4,5-dihydro-triazolones, it provides a foundation for synthesizing related triphenyl-substituted triazoles by appropriate choice of acylating agents and starting materials.
Structural and Tautomeric Considerations
The compound exhibits tautomerism due to the triazole ring's annular proton shifts. For example, phenyl-substituted 1,2,4-triazol-3-amines can exist as tautomers differing in the position of the amino group and phenyl substitution (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine).
- Crystallographic studies reveal that these tautomers can coexist in the solid state.
- The electronic properties and planarity of the molecule are influenced by the tautomeric form, affecting reactivity and preparation yields.
Understanding these tautomeric forms is essential when designing synthetic routes and purification methods for triphenyl-substituted triazoles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Table 1: Representative Substitution Reactions
Cyclization and Tautomerism
1,2,4-Triazoles exhibit annular tautomerism, which influences their reactivity:
-
Prototropic tautomerism : NMR and X-ray crystallography confirm equilibrium between 1H- and 4H- tautomers in substituted triazoles . This dynamic behavior enables participation in cycloaddition and ring-opening reactions.
-
Cyclization with isothiocyanates : Microwave-assisted reactions of 1,2,4-triazole-3-amines with CS yield 1,2,4-triazolethiones , which are bioactive intermediates .
Key Observations:
-
Tautomeric stability is solvent-dependent, with polar aprotic solvents favoring the 1H- form .
-
Cyclization reactions proceed efficiently under microwave irradiation (120°C, 30 min) .
Table 2: Catalytic Activity in Anthraquinone Reduction
| Substrate | Catalyst Loading | Conditions | Product Yield | Source |
|---|---|---|---|---|
| Anthraquinone | 20 mol% | DMF, CsCO, reflux | 83% |
Antioxidant and Biological Activity
While not directly a reaction, the triazole scaffold’s bioactivity is linked to its chemical stability and hydrogen-bonding capacity:
-
Antioxidant activity : Derivatives such as 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones exhibit radical-scavenging properties, with IC values comparable to ascorbic acid .
-
Anti-inflammatory effects : Substitution at the 3-amino position enhances COX-2 selectivity, reducing ulcerogenic risk compared to NSAIDs .
Reactivity with Electrophiles
The electron-rich triazole ring undergoes electrophilic substitution:
Scientific Research Applications
Pharmaceutical Applications
1H-1,2,4-Triazol-3-amine derivatives have been extensively studied for their pharmacological properties. Key applications include:
- Antifungal Agents : Compounds related to triazoles are known for their effectiveness against fungal infections. Research has shown that triazole derivatives can inhibit the growth of various fungi by interfering with their cell membrane synthesis .
- Anticancer Activity : Some studies indicate that triazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation .
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This property makes them effective in controlling plant diseases caused by fungi .
Material Science
In material science, 1H-1,2,4-Triazol-3-amine derivatives can be used as corrosion inhibitors. Their ability to form stable complexes with metal ions helps protect surfaces from corrosion in various environments .
Data Tables
Case Study 1: Antifungal Activity
A study conducted on the antifungal efficacy of triazole derivatives demonstrated that specific modifications to the triazole ring enhanced activity against Candida species. The results indicated a significant reduction in fungal load in treated samples compared to controls .
Case Study 2: Anticancer Properties
Research investigating the anticancer effects of triazole derivatives revealed that these compounds could effectively induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests potential for developing new cancer therapies based on triazole chemistry .
Case Study 3: Corrosion Inhibition
A series of experiments evaluated the corrosion inhibition properties of triazole-based compounds on steel surfaces exposed to saline environments. The results showed a marked decrease in corrosion rates when treated with these compounds compared to untreated samples .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s triazole ring system allows it to form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole Family
The compound belongs to the 1,2,4-triazole class, which is distinct from 1,2,3-triazoles and triazines. Below is a comparative analysis with key analogues:
Key Observations:
- Aromaticity vs.
- Substituent Effects : The triphenyl substitution pattern in the target compound introduces steric hindrance, which may limit its interaction with biological targets compared to less bulky analogues like 1,2,3-triazole derivatives.
- Zwitterionic Nature : Unlike neutral triazines or triazoles, the zwitterionic structure of the target compound improves solubility in polar solvents, a trait shared with certain sulfonamide-based pharmaceuticals .
Reactivity Comparison:
- Triazines : Typically undergo electrophilic substitution at C5 due to electron-deficient cores.
- Triazoles : The 1,2,4-triazole core supports both nucleophilic and electrophilic attacks, with the amine group at C3 acting as a directing group .
Biological Activity
1H-1,2,4-Triazol-3-amine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- is particularly notable for its potential applications in treating various diseases through its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 1H-1,2,4-triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- is , with a molecular weight of approximately 304.38 g/mol. The compound features a triazole ring that is known for its ability to coordinate with metal ions and interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Triazole derivatives are known to interact with various targets:
- Enzyme Inhibition : The compound has been shown to inhibit catalase activity, leading to increased oxidative stress within cells. This mechanism is significant in cancer therapy where enhanced oxidative stress can induce apoptosis in malignant cells .
- Antimicrobial Activity : Research indicates that triazole compounds exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Pharmacological Profile
The pharmacological profile of 1H-1,2,4-triazol-3-amine derivatives includes:
- Antifungal Activity : These compounds have shown efficacy against various fungal strains by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.
- Anticancer Properties : Studies have highlighted the potential of triazole derivatives in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in tumor cells .
Table 1: Biological Activities of 1H-1,2,4-Triazol Derivatives
Synthesis and Derivatives
Various synthetic routes have been developed for the preparation of 1H-1,2,4-triazol derivatives. These methods often involve cyclization reactions between hydrazones and isocyanates or other nitrogen sources. The resulting compounds can be further modified to enhance their biological activity and selectivity.
Q & A
Q. Q1: What are the established synthetic routes for 1H-1,2,4-Triazol-3-amine derivatives, and how do reaction conditions influence yield and purity?
A1: The synthesis of triazole derivatives often employs multicomponent reactions (MCRs) such as the Biginelli reaction. For example, microwave-assisted reactions using 1-phenyl-3-aryl-1H-pyrazol-4-carboxaldehyde, 1H-1,2,4-triazol-3-amine, and acetoacetanilide derivatives under optimized conditions (e.g., 80–100°C, 30–60 minutes) achieve higher yields (70–85%) compared to conventional heating (60–70%) . Key factors include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., p-TsOH), and temperature control to minimize side reactions like oxidation or ring-opening.
Q. Q2: What spectroscopic and chromatographic techniques are critical for characterizing 4,5-dihydro-N,1,4-triphenyl-substituted triazol-3-amine derivatives?
A2:
- NMR (¹H/¹³C): Essential for confirming regioselectivity and substitution patterns. For example, aromatic protons in the phenyl groups appear as multiplets (δ 6.8–7.5 ppm), while NH protons resonate at δ 5.0–6.0 ppm in DMSO-d₆ .
- HPLC-MS: Validates purity (>95%) and molecular weight via ESI+ ionization (e.g., [M+H]+ at m/z 330 for C₁₉H₁₉N₅).
- XRD: Resolves crystal packing and hydrogen-bonding networks in solid-state structures .
Q. Q3: In which research domains is this compound primarily investigated, and what are its hypothesized mechanisms of action?
A3: The compound is explored in:
- Antiviral Drug Development: As a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1 via hydrophobic interactions in the RT pocket (e.g., binding to Tyr181/Tyr188 residues) .
- Coordination Chemistry: As a ligand for transition metals (e.g., Ag⁺, Cu²⁺) to form MOFs with applications in catalysis .
- Antioxidant Studies: Derivatives exhibit radical scavenging activity (IC₅₀ ~20 μM in DPPH assays) via electron donation from the triazole ring .
Advanced Research Questions
Q. Q4: How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity and reduce off-target effects?
A4:
- Docking Simulations (AutoDock Vina): Predict binding affinities to target proteins (e.g., HIV-1 RT) and identify substituents (e.g., trifluoromethyl groups) that enhance hydrophobic interactions .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives for synthesis. For example, electron-withdrawing groups at the phenyl ring improve RT inhibition by 2–3 log units .
- ADMET Prediction (SwissADME): Screen for potential hepatotoxicity (e.g., CYP3A4 inhibition) and optimize logP values (<3) to improve bioavailability.
Q. Q5: What experimental strategies resolve contradictions in reported carcinogenicity data for triazol-3-amine derivatives?
A5:
Q. Q6: How do substituents at the 4,5-dihydro and N-phenyl positions influence the compound’s photostability and reactivity under catalytic conditions?
A6:
- Photostability: Bulky N-phenyl groups reduce π-π stacking, enhancing UV stability (t₁/₂ >48 hours under 365 nm light) compared to unsubstituted analogs (t₁/₂ <24 hours) .
- Catalytic Reactivity: Electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring increase metal-ligand binding constants (K = 10⁴–10⁵ M⁻¹) in Ag⁺ complexes, improving catalytic efficiency in cross-coupling reactions (TON >500) .
Methodological Challenges
Q. Q7: What are the limitations of current synthetic methods for scaling up 4,5-dihydro-N,1,4-triphenyl derivatives, and how can they be addressed?
A7:
- Limitations: Low yields (<50%) in multistep syntheses due to steric hindrance from triphenyl groups.
- Solutions:
Q. Q8: How can researchers validate the environmental safety of triazol-3-amine derivatives given their historical use in agrochemicals?
A8:
- Ecotoxicology Assays:
- Algal growth inhibition tests (OECD 201) to assess aquatic toxicity (EC₅₀ typically >10 mg/L).
- Soil adsorption studies (OECD 106) to determine Koc values and leaching potential.
- Degradation Profiling: LC-MS/MS analysis of photolysis/byproducts to identify persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
